5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione
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Overview
Description
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of ethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide and conducted in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-cancer or anti-viral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substituents.
5-Ethyl-2,4-diaminopyrimidine: Similar structure but with different functional groups.
Uniqueness
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis-ethylamino-methylene group is particularly noteworthy for its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
1,3-dibutyl-N,N'-diethyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3/c1-5-9-11-20-15(22)13(14(18-7-3)19-8-4)16(23)21(17(20)24)12-10-6-2/h22H,5-12H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVHCTOFAWVDCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NCC)NCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143389 |
Source
|
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-63-8 |
Source
|
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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